

# Confirming the Non-Systemic Absorption of ALLN-346: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | FAUC 346 |           |  |  |  |
| Cat. No.:            | B3182321 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data confirming the non-systemic absorption of ALLN-346, an investigational, orally administered enzyme for the treatment of hyperuricemia, particularly in patients with gout and chronic kidney disease (CKD). The core mechanism of ALLN-346 is the degradation of urate within the gastrointestinal (GI) tract, thereby reducing the systemic urate burden without being absorbed into the bloodstream.[1][2] [3] This contrasts with traditional oral therapies for hyperuricemia, such as allopurinol, which are systemically absorbed to inhibit xanthine oxidase.

## **Comparative Data Summary**

The following table summarizes key quantitative data from preclinical and clinical studies designed to assess the systemic absorption and efficacy of ALLN-346.



| Study Type                                | Model/Subj<br>ects                     | Key Finding<br>on<br>Absorption                                                                      | Efficacy<br>Marker                               | Result                                             | Compariso<br>n                                                                                                    |
|-------------------------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Preclinical                               | Urate<br>Oxidase-<br>Deficient<br>Mice | Not directly measured; designed as a non-absorbed 137 kD enzyme too large for passive absorption.[4] | Plasma Urate<br>Reduction                        | 44% reduction in a 7-day study.                    | Similar plasma urate reduction to allopurinol (50 mg/L), but superior normalization of urine uric acid excretion. |
| Preclinical                               | Pig Model of<br>Hyperuricemi<br>a      | Designed as a non-absorbed, recombinant urate degrading enzyme.                                      | Plasma Urate<br>Area Under<br>the Curve<br>(AUC) | 38%<br>reduction in<br>plasma urate<br>AUC0-8h.    | Not<br>Applicable                                                                                                 |
| Phase 1a<br>Single<br>Ascending<br>Dose   | 24 Healthy<br>Volunteers               | No systemic<br>absorption<br>detected by<br>ELISA<br>immunoassay                                     | Safety and<br>Tolerability                       | Well-tolerated with no dose-limiting toxicities.   | Not<br>Applicable                                                                                                 |
| Phase 1b<br>Multiple<br>Ascending<br>Dose | 18 Healthy<br>Volunteers               | No evidence of systemic absorption confirmed by ELISA.                                               | Safety and<br>Tolerability                       | Well-tolerated with no significant safety signals. | Not<br>Applicable                                                                                                 |



| Phase 2a | vith<br>lyperuricemi<br>and CKD | Lack of systemic absorption confirmed by ELISA assays. | Serum Uric<br>Acid (sUA)<br>Reduction | Statistically significant reduction in mean sUA compared to placebo. | Placebo |
|----------|---------------------------------|--------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------|---------|
|----------|---------------------------------|--------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------|---------|

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation of these findings.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Systemic Absorption

This assay was a primary method for directly measuring the systemic presence of ALLN-346 in human clinical trials.

- Objective: To detect and quantify ALLN-346 in serum samples from study participants.
- Procedure:
  - Serum samples were collected from participants at pre-dose and various post-dose time points over the study duration (e.g., 7 days in the Phase 1b and Phase 2a studies).
  - A specific ELISA was utilized to test these serum samples.
  - The assay is designed to be highly specific to the ALLN-346 protein, ensuring that it does not cross-react with other proteins in the serum.
- Outcome: Across all reported clinical trials, the ELISA results consistently demonstrated no detectable levels of ALLN-346 in the serum of participants, confirming its lack of systemic absorption.

# Preclinical Urate Oxidase-Deficient (URKO) Mouse Model



This in vivo model was used to establish proof-of-concept for the efficacy of a non-systemic, gut-restricted therapy.

 Objective: To assess the ability of orally administered ALLN-346 to reduce hyperuricemia and hyperuricosuria in a relevant animal model.

#### Procedure:

- Urate oxidase-deficient mice, which exhibit severe hyperuricemia and hyperuricosuria, were used.
- Mice were administered ALLN-346 orally over short-term (7-day) and long-term (19-day) periods.
- Plasma and urine urate levels were measured and compared to control groups and groups treated with allopurinol.
- Outcome: Oral therapy with ALLN-346 resulted in a significant reduction in plasma urate and normalization of urine uric acid excretion, demonstrating the efficacy of its gut-restricted mechanism of action.

# Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the logical flow of the non-systemic absorption confirmation and the proposed mechanism of action of ALLN-346.





Click to download full resolution via product page

Caption: Workflow for confirming non-systemic absorption of ALLN-346.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. | BioWorld [bioworld.com]
- 2. Allena Pharmaceuticals Announces Initial Data from Phase 1 Trial of ALLN-346 | Nasdaq [nasdaq.com]
- 3. Enteral Administration of ALLN-346, a Recombinant Urate-degrading Enzyme, Decreases Serum Urate in a Pig Model of Hyperuricemia ACR Meeting Abstracts [acrabstracts.org]



- 4. Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Confirming the Non-Systemic Absorption of ALLN-346:
   A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3182321#confirming-the-non-systemic-absorption-of-alln-346]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com